molecular formula C17H19NO3 B11939458 (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B11939458
M. Wt: 291.37 g/mol
InChI Key: WVLOADHCBXTIJK-LJWMZWAHSA-N
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Description

The compound (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with a unique structure This compound is characterized by the presence of multiple chiral centers, deuterium atoms, and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves several steps, including the introduction of deuterium atoms and the formation of the fused ring system. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of reactions such as hydrogenation, cyclization, and deuterium exchange. The reaction conditions often involve the use of catalysts, specific temperatures, and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce a fully hydrogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study reaction mechanisms and stereochemistry. Its unique structure makes it an ideal candidate for exploring the effects of deuterium substitution on chemical reactivity.

Biology

In biological research, (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is used to investigate metabolic pathways and enzyme interactions. The presence of deuterium atoms allows for the tracking of metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and properties may make it useful in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique properties make it suitable for applications in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of deuterium atoms can influence the rate of metabolic reactions, leading to unique pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one can be compared with other deuterated compounds and benzofuroisoquinolin derivatives.
  • Similar compounds include this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of deuterium atoms and its fused ring system. These features contribute to its distinct chemical and physical properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

291.37 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3,6D2,7D/t7?,10-,11+,16-,17-

InChI Key

WVLOADHCBXTIJK-LJWMZWAHSA-N

Isomeric SMILES

[2H]C1C([C@@]23[C@H]4CCC(=O)[C@@H]2OC5=C(C=CC(=C35)C[C@H]4N1C([2H])([2H])[2H])O)([2H])[2H]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4

Origin of Product

United States

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